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Compound of Interest

Compound Name: 4-Methoxyaniline-2,3,5,6-d4

CAS No.: 1219798-55-6

Cat. No.: B1148895 Get Quote

In the landscape of modern pharmaceutical research and development, the demand for

analytical precision is absolute. The ability to accurately quantify target molecules in complex

biological matrices is fundamental to understanding pharmacokinetics, metabolism, and

toxicity. 4-Methoxyaniline-d4 (also known as p-Anisidine-d4) emerges as a critical tool in this

pursuit. It is the stable isotope-labeled (SIL) analogue of 4-Methoxyaniline, a common chemical

intermediate and a structural motif present in numerous pharmaceutical compounds.[1][2]

The incorporation of four deuterium atoms onto the benzene ring creates a compound that is

chemically identical to its unlabeled counterpart but possesses a distinct, higher molecular

weight (+4 Da).[1][3] This mass shift is the cornerstone of its utility. When used as an internal

standard in mass spectrometry, 4-Methoxyaniline-d4 co-elutes with the unlabeled analyte and

experiences identical ionization and matrix effects. This co-behavior allows it to normalize for

variations during sample preparation and analysis, providing a level of accuracy unattainable

with other quantification methods. This guide provides a comprehensive overview of 4-

Methoxyaniline-d4, focusing on its physicochemical properties and its primary application in

isotope dilution mass spectrometry (ID-MS).

Physicochemical Properties: A Comparative
Overview
A clear understanding of the fundamental properties of both the labeled and unlabeled

compound is essential for its effective application. The key distinction lies in the molecular
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weight, which is precisely increased by the mass of the incorporated deuterium isotopes.

Property 4-Methoxyaniline-d4
4-Methoxyaniline (p-
Anisidine)

Molecular Formula C₇H₅D₄NO C₇H₉NO[4][5]

Molecular Weight 127.18 g/mol [1][3] 123.15 g/mol [5][6]

CAS Number 1219798-55-6[1][2] 104-94-9[5][6]

Synonyms
p-Anisidine-2,3,5,6-d4, 4-

Aminoanisole-d4
p-Anisidine, 4-Aminoanisole[7]

Isotopic Enrichment ≥99 atom % D[1][3] Not Applicable

Appearance Grey-brown solid[2]
White to yellow/brown

crystalline solid[8]

Melting Point Not specified 56-60 °C[9]

Boiling Point Not specified 243 °C[8]

Core Application: The Gold Standard of
Quantification via Isotope Dilution Mass
Spectrometry (ID-MS)
The premier application for 4-Methoxyaniline-d4 is its use as an internal standard (IS) for

quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This

technique, known as isotope dilution, is widely regarded as the gold standard for bioanalysis

due to its superior accuracy and precision.[10]

The Rationale for Isotopic Dilution
In drug development, analytes are often measured in complex matrices like plasma, urine, or

tissue homogenates. These matrices contain endogenous components that can interfere with

the analysis, most notably by causing "ion suppression" or "enhancement" in the mass

spectrometer's ion source. This phenomenon leads to inconsistent and inaccurate

measurements.
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The brilliance of using a stable isotope-labeled internal standard like 4-Methoxyaniline-d4 is

that it behaves virtually identically to the non-labeled analyte (the target molecule) throughout

the entire analytical process.

During Sample Extraction: Any loss of the analyte during sample cleanup (e.g., protein

precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the IS.

During Chromatography: The SIL standard co-elutes with the analyte, ensuring that both

molecules enter the mass spectrometer at the same time and are subjected to the same

matrix effects.

During Ionization: The analyte and IS experience the same degree of ion suppression or

enhancement.

Because a known concentration of the IS is spiked into every sample at the beginning of the

workflow, the ratio of the analyte's signal to the IS's signal remains constant, irrespective of

sample loss or matrix effects.[11] This provides a self-validating system where the IS

normalizes for variability, ensuring that the final calculated concentration is highly reliable and

reproducible.

Experimental Workflow: Quantification of a Target
Analyte
The following protocol outlines a generalized, yet detailed, methodology for the quantification of

a hypothetical drug containing the 4-methoxyaniline moiety in human plasma.

Objective: To determine the concentration of "Analyte-X" in human plasma samples using LC-

MS/MS with 4-Methoxyaniline-d4 as an internal standard.

Methodology:

Preparation of Stock Solutions:

Analyte-X Stock (1 mg/mL): Accurately weigh 10 mg of Analyte-X reference standard and

dissolve in 10 mL of methanol.
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Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of 4-Methoxyaniline-d4 and

dissolve in 1 mL of methanol. The smaller volume is typical as less IS is consumed.

Preparation of Working Solutions:

Calibration Standards: Perform serial dilutions of the Analyte-X stock solution with a 50:50

methanol:water mixture to create a series of calibration standards ranging from 1 ng/mL to

1000 ng/mL.

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol.

This working solution will be used to spike all samples. The concentration is chosen to

yield a robust signal in the mass spectrometer.

Sample Preparation (Protein Precipitation):

Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC)

sample into separate 1.5 mL microcentrifuge tubes.

Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL) to every tube except for

"blank" samples.

Vortex briefly (approx. 10 seconds).

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. The 3:1

ratio of solvent to plasma is a common and effective choice.

Vortex vigorously for 1 minute to ensure complete protein precipitation.

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated

proteins.

Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials

for LC-MS/MS analysis.

LC-MS/MS Analysis:

Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 3 minutes, hold for

1 minute, and re-equilibrate at 5% B for 1 minute.

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte-X: Determine the specific precursor → product ion transition (e.g., m/z 250.2

→ 123.1).

4-Methoxyaniline-d4 (IS): The transition would be from its protonated parent ion to a

characteristic fragment ion (e.g., m/z 128.2 → 112.2).

Data Processing:

Integrate the peak areas for both the Analyte-X and the 4-Methoxyaniline-d4 MRM

transitions.

Calculate the ratio of the Analyte-X peak area to the IS peak area for each sample.

Generate a calibration curve by plotting the peak area ratios of the calibration standards

against their known concentrations. Apply a linear regression with 1/x² weighting.

Determine the concentration of Analyte-X in the unknown samples by interpolating their

peak area ratios from the calibration curve.
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Workflow Visualization
The following diagram illustrates the logical flow of the Isotope Dilution Mass Spectrometry

protocol.
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Caption: Isotope Dilution Mass Spectrometry Workflow.
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Significance in Drug Development and Safety
The aniline substructure is prevalent in many pharmaceuticals, but it is also associated with

potential metabolic liabilities. The liver can metabolize anilines in ways that produce toxic

reactive metabolites, which can lead to adverse drug reactions.[12] Therefore, accurately

quantifying the parent drug and its metabolites is crucial during preclinical and clinical

development to establish a safe therapeutic window. The use of SIL standards like 4-

Methoxyaniline-d4 provides the robust data needed for these critical safety and efficacy

assessments.

Conclusion
4-Methoxyaniline-d4 is more than just a chemical reagent; it is an enabling tool for high-fidelity

science. Its design as a stable isotope-labeled internal standard directly addresses the

fundamental challenges of quantification in complex biological systems. By ensuring that every

measurement is internally normalized and validated, it provides researchers, scientists, and

drug development professionals with the trustworthy data required to make confident decisions.

The methodologies it supports are central to advancing new therapeutics from the laboratory to

the clinic, underpinning the safety and efficacy studies that are the bedrock of pharmaceutical

science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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